molecular formula C16H21NO3 B023827 rac 7-Hydroxy Propranolol CAS No. 81907-81-5

rac 7-Hydroxy Propranolol

Cat. No. B023827
CAS RN: 81907-81-5
M. Wt: 275.34 g/mol
InChI Key: ZAVISZICVBECEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac 7-Hydroxy Propranolol is a metabolite of Propranolol . It has a molecular weight of 275.34 and a molecular formula of C16H21NO3 .


Synthesis Analysis

Rac 7-Hydroxy Propranolol is synthesized from 7-Methoxy Propranolol, which is an intermediate for the preparation of rac 7-hydroxy Propranolol . The position of the hydroxyl group on Propranolol hydrochloride is very important in its effectiveness as a β-adrenergic antagonist .


Molecular Structure Analysis

The molecular structure of rac 7-Hydroxy Propranolol is characterized by a ring-hydroxylated isomer . The formal name of the compound is 8- [2-hydroxy-3- [ (1-methylethyl)amino]propoxy]-2-naphthalenol .


Chemical Reactions Analysis

As a metabolite of Propranolol, rac 7-Hydroxy Propranolol is produced through extensive hepatic metabolism . The process involves aromatic hydroxylation, N-dealkylation followed by further side-chain oxidation, and direct glucuronidation .


Physical And Chemical Properties Analysis

Rac 7-Hydroxy Propranolol has a molecular weight of 275.34 and a molecular formula of C16H21NO3 . It is a solid substance .

Scientific Research Applications

1. Chiral Shift Analysis in Drug Metabolism “rac 7-Hydroxy Propranolol” is used in the study of chiral shifts in drug metabolism. Specifically, it’s used in 2D-LC/MS/MS to quantitatively investigate chiral shift in the metabolism of propranolol and its hydroxy metabolites in human urine . This helps in understanding the pharmacodynamic effects and pharmacokinetic behavior of chiral drugs .

Investigation of Enantioselective Metabolism

The compound is used to monitor the excretion rates of the individual ®‐ and (S)‐enantiomers for investigation of the enantioselective metabolism of propranolol . This is crucial as the enantiomers of chiral, biologically active compounds often show differences in pharmacokinetic behavior and pharmacological activity .

Antagonist at β-Adrenergic Receptors

“rac 7-Hydroxy Propranolol” is a ring-hydroxylated isomer and metabolite of propranolol that acts as an antagonist at β-adrenergic receptors . It has 0.95 potency relative to propranolol .

Vasodilator Activity

This compound also demonstrates potent vasodilator activity . It has 0.20 potency relative to propranolol , which could be useful in the treatment of conditions like hypertension.

Cardiovascular Research

Given its properties as a β-adrenergic antagonist and vasodilator, “rac 7-Hydroxy Propranolol” is used in cardiovascular research . It can be used to study conditions such as angina, hypertension, myocardial infarction, arrhythmia, and others .

Toxicology & Xenobiotic Metabolism

“rac 7-Hydroxy Propranolol” is used in the field of toxicology and xenobiotic metabolism . It helps in understanding how the body metabolizes foreign substances, which is crucial in drug development and safety assessments .

Mechanism of Action

Target of Action

The primary target of rac 7-Hydroxy Propranolol, a ring-hydroxylated isomer and metabolite of propranolol, is the β-adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and blood pressure .

Mode of Action

rac 7-Hydroxy Propranolol acts as an antagonist at β-adrenergic receptors . It binds to these receptors, blocking the binding of adrenaline and noradrenaline, which are natural ligands of these receptors . This blockage results in a decrease in heart rate, myocardial contractility, and blood pressure .

Biochemical Pathways

The compound affects the adrenergic signaling pathway. By blocking the β-adrenergic receptors, it inhibits the downstream effects of adrenaline and noradrenaline, such as the activation of adenylate cyclase and the increase in cyclic AMP levels in cells . This leads to a decrease in heart rate and blood pressure .

Pharmacokinetics

It is known that propranolol, the parent drug, is well absorbed after oral administration, widely distributed in the body, extensively metabolized in the liver (primarily by cyp2d6), and excreted in urine . The hydroxylation of propranolol to form rac 7-Hydroxy Propranolol is likely to be a part of its metabolic pathway .

Result of Action

The molecular effect of rac 7-Hydroxy Propranolol is the antagonism of β-adrenergic receptors, leading to a decrease in the intracellular levels of cyclic AMP . This results in a decrease in heart rate and blood pressure . On a cellular level, it may also demonstrate potent vasodilator activity .

Action Environment

The action, efficacy, and stability of rac 7-Hydroxy Propranolol can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as the genetic makeup of the individual (specifically, polymorphisms in the CYP2D6 gene) can influence the metabolism of propranolol and, consequently, the formation and action of rac 7-Hydroxy Propranolol .

Future Directions

While specific future directions for rac 7-Hydroxy Propranolol are not mentioned in the search results, its role as a metabolite of Propranolol suggests it may continue to be a subject of interest in research related to β-adrenergic antagonists and their effects .

properties

IUPAC Name

8-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVISZICVBECEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433884
Record name 8-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac 7-Hydroxy Propranolol

CAS RN

81907-81-5
Record name 7-Hydroxypropranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81907-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.